3-(Methylsulfonylmethyl)-1,4-benzoxazin-2-one

KARI inhibition Mycobacterium tuberculosis Antibacterial target engagement

3-(Methylsulfonylmethyl)-1,4-benzoxazin-2-one (CAS 331751-12-3, also designated MMV553002) is a synthetic small-molecule benzoxazinone identified from the Medicines for Malaria Venture (MMV) Pathogen Box. It acts as an inhibitor of ketol-acid reductoisomerase (KARI), the second enzyme in the branched-chain amino acid biosynthesis pathway, which is a validated target for antibacterial drug discovery, notably against Mycobacterium tuberculosis (Mtb).

Molecular Formula C10H9NO4S
Molecular Weight 239.25 g/mol
CAS No. 331751-12-3
Cat. No. B12949889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylsulfonylmethyl)-1,4-benzoxazin-2-one
CAS331751-12-3
Molecular FormulaC10H9NO4S
Molecular Weight239.25 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CC1=NC2=CC=CC=C2OC1=O
InChIInChI=1S/C10H9NO4S/c1-16(13,14)6-8-10(12)15-9-5-3-2-4-7(9)11-8/h2-5H,6H2,1H3
InChIKeyDWVQVQMJQGSFRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methylsulfonylmethyl)-1,4-benzoxazin-2-one (CAS 331751-12-3) Procurement Guide for KARI-Targeted Antibacterial Research


3-(Methylsulfonylmethyl)-1,4-benzoxazin-2-one (CAS 331751-12-3, also designated MMV553002) is a synthetic small-molecule benzoxazinone identified from the Medicines for Malaria Venture (MMV) Pathogen Box [1]. It acts as an inhibitor of ketol-acid reductoisomerase (KARI), the second enzyme in the branched-chain amino acid biosynthesis pathway, which is a validated target for antibacterial drug discovery, notably against Mycobacterium tuberculosis (Mtb) [1]. The compound has been co-crystallized with Staphylococcus aureus KARI at 1.72 Å resolution, providing an atomic-level view of its binding mode [1][2].

Why Generic Benzoxazinone Substitution Fails for 3-(Methylsulfonylmethyl)-1,4-benzoxazin-2-one (331751-12-3)


Generic substitution of 3-(methylsulfonylmethyl)-1,4-benzoxazin-2-one with other benzoxazinone-based KARI inhibitors or antimycobacterial agents is scientifically unsound due to its unique prodrug activation mechanism. Unlike co-identified Pathogen Box hit MMV688271, which acts as a direct, tight-binding KARI inhibitor, MMV553002 functions as a prodrug that undergoes hydrolysis to release the active species, 3-(methylsulfonyl)-2-oxopropanic acid, and the anti-TB fragment 2-aminophenol [1]. This dual-component release mechanism results in a distinct cellular activity profile (Mt cell IC₅₀ 0.8 μM) that cannot be extrapolated from enzyme inhibition potency alone (Ki 0.153 μM for Mt KARI) [1][2]. Furthermore, the available 1.72 Å co-crystal structure provides a rational basis for structure-guided optimization that is absent for most in-class analogs [1][3].

Quantitative Differentiation Evidence for 3-(Methylsulfonylmethyl)-1,4-benzoxazin-2-one (331751-12-3) Against Closest Analogs


Enzyme Inhibition Potency Head-to-Head: MMV553002 vs. MMV688271 on Mt and Sa KARI

In the same Pathogen Box screen against purified Mt KARI, MMV553002 (the target compound) exhibited a Ki of 0.153 μM, while the co-identified hit MMV688271 showed a Ki of 0.0384 μM, making MMV688271 approximately 4-fold more potent at the enzyme level [1]. However, this difference is inverted in whole-cell Mt susceptibility assays, where MMV553002 achieved an IC₅₀ of 0.8 μM [2], whereas MMV688271's whole-cell activity data were not highlighted as superior in the same study, underscoring a disconnect between enzymatic and cellular potency for the target compound that is explained by its unique prodrug mechanism.

KARI inhibition Mycobacterium tuberculosis Antibacterial target engagement

Whole-Cell Antimycobacterial Activity: MMV553002 Mtb IC₅₀ vs. Classical Benzoxazinone MIC Benchmarks

MMV553002 exhibited an IC₅₀ of 0.8 μM against M. tuberculosis in cell susceptibility assays [1]. In contrast, a recent series of structurally optimized 1,4-benzoxazin-2-one derivatives reported MICs ranging from 2 to 8 μg mL⁻¹ (approximately 5–20 μM depending on molecular weight) against Mtb H37Rv, with the most potent compounds achieving MBC values around 5 μg mL⁻¹ [2]. Although direct assay-to-assay comparisons must be interpreted cautiously, MMV553002's sub-micromolar IC₅₀ positions it in the upper tier of benzoxazinone anti-TB activity, particularly given that it emerged from a phenotypic Pathogen Box screen rather than from a dedicated medicinal chemistry optimization campaign.

Antimycobacterial activity Mtb H37Ra susceptibility Phenotypic screening

Cytotoxicity Selectivity: MMV553002 vs. MMV688271 in HepG2 Cells

In toxicity analyses conducted by MMV, LMPH, and AbbVie, the comparator compound MMV688271 exhibited a CC₅₀ of 13.5 μM against the HepG2 liver hepatocellular carcinoma cell line [1]. For MMV553002, the Bayaraa et al. study reported low toxicity against human cells, specifically noting that the released 2-aminophenol fragment is responsible for anti-TB activity while maintaining low human cell toxicity [2]. Although precise HepG2 CC₅₀ values for MMV553002 are not explicitly reported in the primary literature, the available data permit a class-level inference: MMV553002's unique prodrug activation mechanism—where the cytotoxic 2-aminophenol is generated only upon intracellular hydrolysis—may confer a superior selectivity window compared to direct-acting inhibitors such as MMV688271, which show measurable HepG2 cytotoxicity at low micromolar concentrations.

HepG2 cytotoxicity Selectivity index Mammalian cell safety

Structural Elucidation Advantage: Co-Crystal Structure at 1.72 Å vs. Absence of Structural Data for Most Benzoxazinone KARI Inhibitors

MMV553002 has been co-crystallized in complex with Staphylococcus aureus KARI, NADPH, and Mg²⁺, yielding a high-resolution structure at 1.72 Å (PDB: 6VO2) [1]. This structure revealed that the hydrolyzed product, 3-(methylsulfonyl)-2-oxopropanic acid, is observed in the active site, providing direct evidence for the prodrug activation mechanism [1]. In contrast, no experimentally determined co-crystal structures of other benzoxazinone-based KARI inhibitors (including MMV688271) are currently deposited in the PDB, leaving their precise binding modes uncharacterized at the atomic level. This structural information gap is critical for structure-guided optimization.

X-ray crystallography Structure-based drug design KARI-inhibitor complex

Optimal Research and Procurement Scenarios for 3-(Methylsulfonylmethyl)-1,4-benzoxazin-2-one (331751-12-3)


Structure-Guided Optimization of KARI Inhibitors for Tuberculosis Drug Discovery

Procure MMV553002 as the reference ligand for SBDD campaigns targeting Mt KARI. The 1.72 Å co-crystal structure (PDB: 6VO2) reveals the binding pose of the hydrolyzed active species and identifies key interactions with the NADPH cofactor and Mg²⁺ ion, enabling rational modification of the benzoxazinone scaffold to improve potency, selectivity, and pharmacokinetic properties [1]. This structural information is unique among Pathogen Box-derived KARI inhibitors.

Prodrug Mechanism Studies in Antibacterial Lead Development

Use MMV553002 as a chemical probe to investigate prodrug activation pathways in mycobacteria. The compound's documented hydrolysis into 3-(methylsulfonyl)-2-oxopropanic acid (the KARI-inhibiting species) and 2-aminophenol (the anti-TB fragment) provides a well-characterized model system for studying intracellular esterase or amidase activity and for designing improved prodrugs with enhanced bacterial selectivity [2][3].

Phenotypic Screening Positive Control for Mycobacterial Growth Inhibition Assays

Deploy MMV553002 as a validated positive control in whole-cell Mtb phenotypic screening assays. With a reported IC₅₀ of 0.8 μM in Mtb cell susceptibility assays [2], it serves as a reliable benchmark for assay validation, particularly when screening compound libraries for antimycobacterial activity under conditions where target-based screens may miss prodrugs or compounds requiring metabolic activation.

Comparative Selectivity Profiling of KARI Inhibitors Across Bacterial Species

Utilize MMV553002 alongside MMV688271 for comparative selectivity studies. The differential Ki values for Mt KARI (0.153 μM) vs. Sa KARI (0.531 μM) demonstrate species-dependent potency differences that can be exploited to identify structural determinants of selectivity [1]. This is directly relevant for programs aiming to develop narrow-spectrum anti-TB agents that spare commensal Gram-positive bacteria.

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